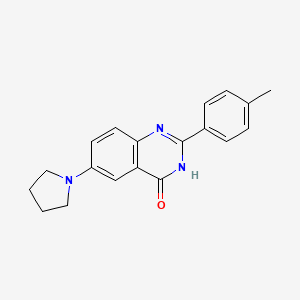

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

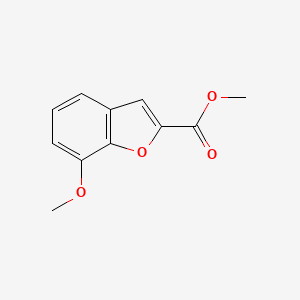

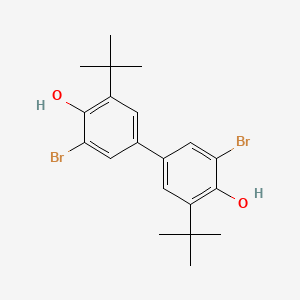

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, also known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ is a quinazolinone derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Histamine H3 Receptor Inverse Agonists

A series of quinazolinone derivatives, including "2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone," were synthesized and evaluated as nonimidazole H3 receptor inverse agonists. These compounds, particularly compound 1, showed potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and satisfactory pharmacokinetic profiles and brain penetrability in laboratory animals. This highlights the compound's potential as a drug, especially given its excellent brain penetrability and receptor occupancy in P-gp-deficient CF-1 mice (Nagase et al., 2008).

Anticonvulsant Activity

Another study focused on the anticonvulsant activity of 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to methaqualone. Compounds with promising anticonvulsant activity were identified, demonstrating protection against seizures with relatively low neurotoxicity after administration in mice. These findings suggest the therapeutic potential of these compounds as anticonvulsants (Wolfe et al., 1990).

Corrosion Inhibition

Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic media. A study demonstrated the high efficiency of these compounds as corrosion inhibitors, where their inhibition efficiencies increased with concentration. This suggests their potential in protecting metal surfaces against corrosion, a valuable application in industrial settings (Errahmany et al., 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, including quinazolinone derivatives, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones beyond biomedical applications (Lipunova et al., 2018).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-4-6-14(7-5-13)18-20-17-9-8-15(22-10-2-3-11-22)12-16(17)19(23)21-18/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMBFSNPZZAVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)

![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)